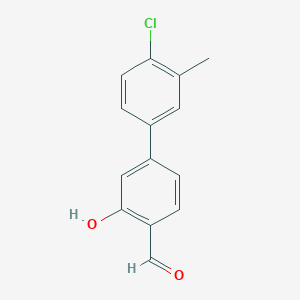
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% (2F-4TFPP) is a novel organic compound with a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. It is a colorless to pale yellow solid with a melting point of 125-127°C. It has a molecular weight of 276.21 g/mol and a molecular formula of C11H7F3O2. 2F-4TFPP is a highly fluorinated phenol derivative that has been used in a variety of scientific studies.
Mecanismo De Acción
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to bind to the active site of COX-2, thereby preventing the enzyme from producing prostaglandins.
Biochemical and Physiological Effects
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, which are involved in inflammation and pain. In addition, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% in laboratory experiments is that it is a highly fluorinated compound, which makes it more resistant to degradation. In addition, it is relatively easy to synthesize and is commercially available. However, one limitation of using 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% is that it is a relatively expensive compound.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%. It could be used as a starting material for the synthesis of a variety of other compounds, such as polymers and small molecules. In addition, it could be used in the development of new drugs and therapies for the treatment of inflammation and pain. Finally, it could be used in the development of new analytical techniques for the detection and quantification of COX-2 inhibitors.
Métodos De Síntesis
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 2,4,6-trifluorophenol with formaldehyde in the presence of a base catalyst, such as piperidine. This reaction yields the desired product, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%, in a yield of 95%. The second step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been used in a variety of scientific studies. It has been used as a starting material for the synthesis of a variety of other compounds, such as 2,4,6-trifluorophenyl-3-hydroxybenzoic acid and 2,4,6-trifluorophenyl-3-methoxybenzoic acid. It has also been used in the synthesis of novel polymers, such as poly(2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%). In addition, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been used in the synthesis of small molecules, such as 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%-N-oxide, which has been used as an inhibitor of the enzyme cyclooxygenase-2.
Propiedades
IUPAC Name |
2-hydroxy-5-(2,4,6-trifluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-12(18)8(3-7)6-17/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLQNACVVGPIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685215 |
Source


|
| Record name | 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1111129-46-4 |
Source


|
| Record name | 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














